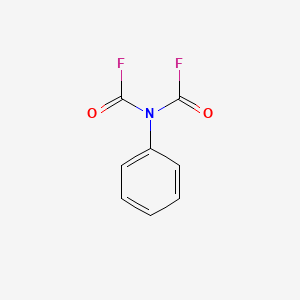
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is a chemical compound with the molecular formula C8H5F2NO2. It is known for its unique structure, which includes both fluorine and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride typically involves the reaction of phenyl isocyanate with fluorophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5NCO+COF2→C6H5NCOFCOF
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenyl isocyanate and carbonyl fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are phenyl isocyanate and carbonyl fluoride.
Scientific Research Applications
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride involves its interaction with nucleophiles. The fluorine atoms in the compound are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
Comparison with Similar Compounds
- N-carbonofluoridoyl-N-phenylcarbamoyl chloride
- N-carbonofluoridoyl-N-phenylcarbamoyl bromide
- N-carbonofluoridoyl-N-phenylcarbamoyl iodide
Comparison: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloride, bromide, and iodide counterparts. The fluorine atoms also enhance the compound’s lipophilicity and bioavailability, making it a valuable reagent in various applications .
Properties
CAS No. |
655-33-4 |
|---|---|
Molecular Formula |
C8H5F2NO2 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride |
InChI |
InChI=1S/C8H5F2NO2/c9-7(12)11(8(10)13)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IXNZCSGCMRWZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)F)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
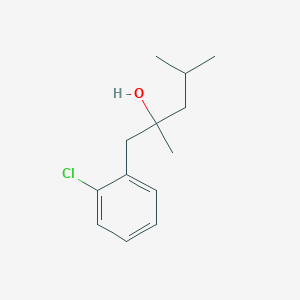
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)

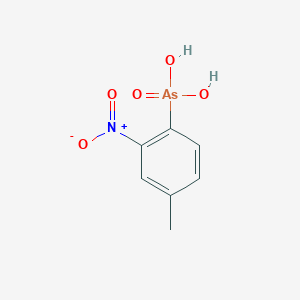
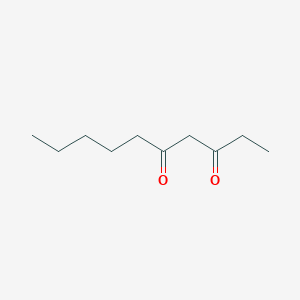


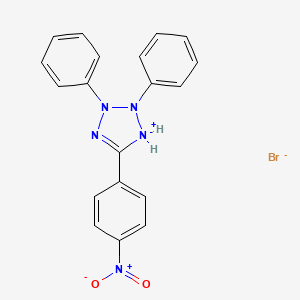
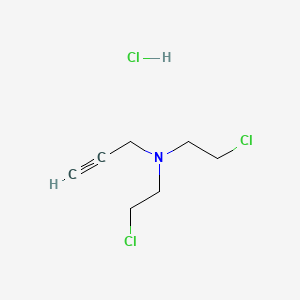

![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)

